molecular formula C15H9ClFN3O2S B2673205 6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide CAS No. 2231230-59-2

6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide

Cat. No. B2673205
M. Wt: 349.76
InChI Key: WTVQVSRDWJPLPV-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Tubulin Polymerization Inhibition

One significant application of sulfonamide compounds, including those with an indole scaffold like 6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide, is their ability to inhibit tubulin polymerization. Research has shown that certain sulfonamides bind to the colchicine site of tubulin in a reversible manner. This interaction leads to changes in tubulin's conformation, affecting its polymerization process, which is a critical mechanism in cell division. These findings suggest potential applications in developing antimitotic agents for cancer therapy (Banerjee et al., 2005).

COX-2 Inhibition

Another application is related to the synthesis and biological activity of compounds structurally similar to 6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide, which have been identified as selective cyclooxygenase 2 (COX-2) inhibitors. These inhibitors play a significant role in reducing inflammation and pain, indicating their potential use in developing new anti-inflammatory drugs (Caron et al., 2003).

properties

IUPAC Name

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2S/c16-10-2-3-11-14(6-10)19-8-15(11)23(21,22)20-13-4-1-9(7-18)5-12(13)17/h1-6,8,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVQVSRDWJPLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)NS(=O)(=O)C2=CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide

CAS RN

2231230-59-2
Record name 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide
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